molecular formula C14H15BrN2O2 B3130933 ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 346441-21-2

ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B3130933
CAS No.: 346441-21-2
M. Wt: 323.18 g/mol
InChI Key: OZXMVEKPYFPPNU-UHFFFAOYSA-N
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Description

Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative with a molecular formula of C₁₄H₁₅BrN₂O₂ and a calculated molecular weight of 335.19 g/mol. The compound features a pyrazole ring substituted with a 3-bromophenyl group at the 1-position, methyl groups at the 3- and 5-positions, and an ethyl ester at the 4-position. Pyrazole carboxylates are widely used as intermediates in pharmaceuticals and agrochemicals due to their versatility in synthetic chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-(3-bromophenyl)-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-7-5-6-11(15)8-12/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXMVEKPYFPPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901178861
Record name Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346441-21-2
Record name Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346441-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Hydrolysis: 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific

Biological Activity

Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data tables.

  • Molecular Formula : C14H15BrN2O2
  • Molecular Weight : 323.19 g/mol
  • CAS Number : 9966976
  • Structure : The compound features a pyrazole ring substituted with a bromophenyl group and an ethyl carboxylate moiety.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with brominated phenyl compounds. Various synthetic routes have been explored to optimize yield and purity, including:

  • Condensation Reactions : Utilizing hydrazine derivatives with substituted aldehydes.
  • Cyclization Methods : Formation of the pyrazole ring through cyclization of diazo compounds.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.4
A549 (Lung Cancer)12.7
HepG2 (Liver Cancer)10.2

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Cycle Progression : The compound has been shown to arrest the cell cycle at the G2/M phase, hindering cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens, including:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : This study evaluated the compound's ability to inhibit growth in MCF-7 cells, revealing a significant reduction in viability compared to untreated controls.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Regulatory Notes
This compound 3-bromo C₁₄H₁₅BrN₂O₂ 335.19 Inferred: Likely similar toxicity to 4-bromo isomer; bromine position may alter reactivity .
Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate 4-bromo C₁₄H₁₅BrN₂O₂ 335.19 Classified as toxic (skin/eye irritant); regulated under EU chemical safety guidelines .
Ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate 2,6-dichloro C₁₄H₁₄Cl₂N₂O₂ 313.18 Research-grade; commercially available (Santa Cruz Biotechnology, $198/500 mg) .
Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate 4-methoxy C₁₅H₁₈N₂O₃ 274.32 Increased hydrophilicity due to methoxy group; lower halogen-related toxicity .
Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate 6-hydroxy-pyridazinyl C₁₂H₁₄N₄O₃ 262.27 High reactivity; requires stringent protective gear during handling .

Substituent Effects on Physicochemical Properties

  • Halogen Position (3- vs. 4-Bromo): The 4-bromo isomer exhibits well-documented toxicity, including skin corrosion and eye irritation . The 3-bromo analog may display similar hazards, but steric and electronic differences could influence metabolic pathways or binding affinities in biological systems.
  • Chlorine vs. Chlorine’s smaller atomic radius may also reduce steric hindrance in reactions .
  • Methoxy Group: The 4-methoxy variant (274.32 g/mol) lacks halogen atoms, reducing molecular weight and possibly toxicity. The methoxy group’s electron-donating nature could enhance stability in acidic conditions .

Toxicity and Regulatory Status

  • The 4-bromo isomer is explicitly flagged for specific target organ toxicity and requires compliance with EU safety protocols .
  • Compounds with hydroxy-pyridazinyl substituents (e.g., CAS 956545-63-4) demand rigorous exposure controls, including gloves and masks, due to heightened reactivity .
  • Dichlorophenyl derivatives are marketed for research use, reflecting their niche applications in medicinal chemistry .

Q & A

Q. What are the standard synthetic protocols for ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters. For example, in analogous pyrazole syntheses, triazenylpyrazole precursors are reacted with azido(trimethyl)silane under trifluoroacetic acid catalysis in methylene chloride at 50°C for 16 hours . Key steps include:
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) achieves >95% purity.
  • Yield Optimization : Excess reagents (7.5 equiv azido reagent) and controlled heating improve conversion.
  • Monitoring : TLC tracks reaction progress.
ParameterCondition/ValueReference
SolventMethylene chloride
Temperature50°C
Reaction Time16 hours
Chromatography EluentCyclohexane/ethyl acetate

Q. How are structural features of this compound confirmed using spectroscopic techniques?

  • Methodological Answer :
  • NMR Analysis : Key 1H^1H NMR peaks include aromatic protons (δ 7.54–7.51 ppm for bromophenyl groups) and ester ethyl groups (δ 4.28 ppm for CH2_2, δ 1.33 ppm for CH3_3). 13C^{13}C NMR confirms carbonyl (δ 161.5 ppm) and quaternary carbons .
  • IR Spectroscopy : Peaks at 2129 cm1^{-1} (azide stretch) and 1681 cm1^{-1} (ester C=O) validate functional groups .
  • Mass Spectrometry : HRMS-EI matches theoretical molecular ion ([M]+^+ at m/z 349.0169) .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
  • Waste Disposal : Halogenated byproducts (e.g., brominated intermediates) require segregation and professional disposal .
  • Ventilation : Use fume hoods for volatile reagents like methylene chloride .

Advanced Research Questions

Q. How can discrepancies in NMR data for pyrazole derivatives be resolved?

  • Methodological Answer : Contradictions in aromatic proton splitting (e.g., para-substituted vs. ortho-substituted bromophenyl groups) arise from steric or electronic effects. Strategies include:
  • Variable-Temperature NMR : Resolves dynamic rotational barriers in hindered aromatic systems.
  • 2D-COSY/HSQC : Assigns coupling patterns and quaternary carbons .
  • Comparative Crystallography : XRD data (e.g., monoclinic lattice parameters in analogs) cross-validates NMR assignments .

Q. What mechanistic insights explain regioselectivity in pyrazole ring formation?

  • Methodological Answer : Regioselectivity is influenced by:
  • Electronic Effects : Electron-withdrawing groups (e.g., bromophenyl) direct cyclization to the meta position.
  • Steric Effects : Bulky substituents (e.g., 3,5-dimethyl) favor less hindered pathways.
  • Catalytic Role of Acid : Trifluoroacetic acid protonates intermediates, stabilizing transition states .

Theoretical frameworks (e.g., frontier molecular orbital theory) model these interactions .

Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl) alter biological activity?

  • Methodological Answer :
  • In Silico Studies : Docking simulations compare halogen bonding with target proteins (e.g., kinase inhibitors).
  • SAR Analysis : Chlorophenyl analogs show higher antibacterial activity, while bromophenyl derivatives enhance lipophilicity (logP) .
  • Experimental Validation : TEM and XRD data correlate substituent size with molecular packing and solubility .

Q. What advanced techniques characterize crystallinity and polymorphism in this compound?

  • Methodological Answer :
  • Powder XRD : Monoclinic systems (space group P21_1/c) are common in pyrazoles; lattice parameters (a=10.2 Å, b=7.8 Å) indicate packing efficiency .
  • DSC/TGA : Melting points (94–95°C) and thermal stability are assessed to identify polymorphs .
  • TEM Imaging : Nanoscale morphology (e.g., rod-like vs. spherical particles) impacts dissolution rates .

Methodological Considerations

Q. How can conflicting FTIR and MS data be reconciled during purity assessment?

  • Methodological Answer :
  • Peak Deconvolution : Overlapping IR bands (e.g., C=O vs. C=N stretches) are resolved using second-derivative analysis.
  • High-Resolution MS : Differentiates isotopic patterns (e.g., 79Br^{79}Br/81Br^{81}Br) from impurities .
  • Cross-Validation : Combine HPLC (e.g., >95% purity) with spectroscopic data .

Q. What strategies optimize solvent selection for large-scale synthesis?

  • Methodological Answer :
  • Green Chemistry Metrics : Ethyl acetate/cyclohexane mixtures reduce toxicity vs. chlorinated solvents .
  • Solubility Parameters : Hansen solubility parameters predict miscibility (e.g., δD_D=18 MPa1/2^{1/2} for pyrazoles) .
  • Cost-Benefit Analysis : Recycle solvents via distillation to minimize waste .

Theoretical and Applied Research Directions

Q. What theoretical models predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., ester hydrolysis).
  • Hammett Plots : Correlate substituent σ values with reaction rates .
  • Experimental Kinetics : Pseudo-first-order assays validate computational predictions .

Q. How is this compound applied in material science (e.g., organic electronics)?

  • Methodological Answer :
  • Optoelectronic Studies : UV-Vis and fluorescence spectra assess π-π* transitions for OLED applications.
  • Charge Transport : Hall effect measurements quantify mobility in thin films .
  • Thermal Stability : TGA data (decomposition >200°C) supports high-temperature applications .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

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